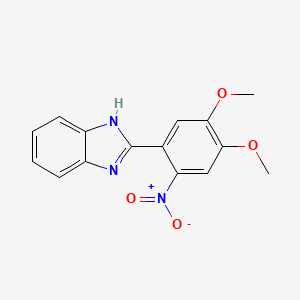

2-(4,5-二甲氧基-2-硝基苯基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole, has attracted significant attention. The condensation between 1,2-benzenediamine and aldehydes is a common approach, with many novel methods being developed to enhance the efficiency of this process. These methods aim to improve yields, reduce reaction times, and minimize the environmental impact of the synthesis process (Nguyen Thi Chung et al., 2023). Green chemistry approaches, such as solvent-free conditions, metal-free conditions, or the use of nanoparticle catalysts, have been explored to synthesize benzimidazole derivatives more sustainably and efficiently (Shikha Sharma et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives are characterized by their unique molecular structure, where a benzene ring is fused to the 4 and 5 positions of an imidazole ring. This structure is crucial for the biological activity of these compounds, as it allows for various interactions with biological targets. The molecular structure of benzimidazole derivatives can be analyzed using spectroscopic methods, revealing information about their electronic structure, functional groups, and overall molecular geometry. These analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization. These reactions are fundamental for the synthesis of a wide range of benzimidazole derivatives with different substituents and functional groups, contributing to their diverse biological activities. The chemical properties of benzimidazole derivatives, such as their reactivity, stability, and solubility, are influenced by their molecular structure and the nature of their substituents.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, boiling points, solubility in different solvents, and crystalline structure, are important for their practical applications. These properties can affect the compound's bioavailability, stability, and formulation into pharmaceutical products. Understanding the physical properties of benzimidazole derivatives is essential for their development as therapeutic agents.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their biological activity and interactions with biological targets. These properties can influence the compound's mechanism of action, its selectivity for different biological targets, and its potential side effects. Analyzing the chemical properties of benzimidazole derivatives is crucial for optimizing their therapeutic efficacy and safety profiles.

科学研究应用

有机磁性材料中的氢键

Ferrer 等人(2001 年)对基于苯并咪唑的有机磁性材料(特别是高度稳定的硝氧自由基的合成和表征)的研究强调了这些化合物中氢键的作用。这些键可用作晶体支架或交换连接器,有助于在合成化合物中观察到的反铁磁性交换偶合。该研究展示了苯并咪唑衍生物在有机磁性材料开发中的潜力,对数据存储和量子计算应用具有影响 Ferrer 等人,2001 年。

合成和抗菌活性

Hosamani 等人(2009 年)进行了一项研究,采用微波和传统方法合成了 5-硝基-2-芳基取代的-1H-苯并咪唑库。这项研究表明,这些化合物对各种细菌和真菌菌株具有显着的体外抗菌活性。该研究强调了苯并咪唑衍生物作为抗菌剂的治疗潜力,重点是开发针对传染病的新疗法 Hosamani 等人,2009 年。

抗癌潜力

Romero-Castro 等人(2011 年)对 2-芳基-5(6)-硝基-1H-苯并咪唑衍生物的合成和评估进行的一项研究揭示了它们作为抗癌剂的潜力。化合物 6 特别表现出对 A549 细胞系的选择性细胞毒活性,表明苯并咪唑衍生物是癌症治疗的有希望的候选药物。这项研究突出了苯并咪唑衍生物在药物化学中的重要性,特别是在新型抗癌药物的开发中 Romero-Castro 等人,2011 年。

电致发光和机械致变色

Zhang 等人(2018 年)的研究引入了一系列基于 N-取代四苯乙烯的苯并咪唑,具有聚集诱导发射、快速可恢复的机械致变色和蓝色电致发光等特性。这些发现表明苯并咪唑衍生物在光电器件材料开发中的实用性,包括传感器和有机发光二极管 (OLED) Zhang 等人,2018 年。

属性

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFSWIAKCRHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236975 |

Source

|

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329082-06-6 |

Source

|

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329082-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

methanone](/img/structure/B5556433.png)